molecular formula C15H14F3NO B8170062 (2-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine

(2-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B8170062
M. Wt: 281.27 g/mol
InChI Key: OGOXTJPPDMDOEY-UHFFFAOYSA-N
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Description

(2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is a chemical compound with significant interest in various scientific fields. This compound features a biphenyl core substituted with a methoxy group and a trifluoromethyl group, along with a methanamine functional group. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro derivatives of this compound can be reduced to amines.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include imines, amides, and substituted biphenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the binding affinity and metabolic stability of bioactive molecules, making it a valuable tool in drug discovery .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and reduced side effects .

Industry

In the industrial sector, (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-methoxy-4-[4-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-14-8-10(9-19)2-7-13(14)11-3-5-12(6-4-11)15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXTJPPDMDOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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